N-(4-bromophenyl)-6-[(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
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Overview
Description
N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their sequential reactions under controlled conditions. Common reagents used in these reactions include bromine, methoxy groups, and nitro compounds, among others. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality control of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions.
Medicine: The compound’s unique structure suggests potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with comparable structures, such as:
N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE analogs: These compounds have slight modifications in their structure, leading to different properties and applications.
Other oxadiazole derivatives: Compounds with the oxadiazole ring system but different substituents.
Uniqueness
The uniqueness of N-(4-BROMOPHENYL)-6-[(2E)-2-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-AMINE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H15BrN8O5 |
---|---|
Molecular Weight |
551.3 g/mol |
IUPAC Name |
6-N-(4-bromophenyl)-5-N-[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C22H15BrN8O5/c1-34-18-10-14(31(32)33)6-8-16(18)17-9-7-15(35-17)11-24-28-20-19(25-13-4-2-12(23)3-5-13)26-21-22(27-20)30-36-29-21/h2-11H,1H3,(H,25,26,29)(H,27,28,30)/b24-11+ |
InChI Key |
XTQNVWFYIWYIPR-BHGWPJFGSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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